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Compound of Interest

Compound Name:
4-Chloro-2-

(trifluoromethyl)pyrimidine

Cat. No.: B049514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the

chemical compound 4-Chloro-2-(trifluoromethyl)pyrimidine (CAS No. 1514-96-1). The

information presented herein is intended to support research and development activities by

providing key analytical data and the methodologies for their acquisition. This document

summarizes known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, offering a foundational dataset for the characterization of this

compound.

Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectral data

for 4-Chloro-2-(trifluoromethyl)pyrimidine.

Table 1: ¹H NMR Spectral Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

9.07 Doublet (d) 5.6 1H H-6

8.11 Doublet (d) 5.6 1H H-5
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Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available - - C-2

Data not available - - C-4

Data not available - - C-5

Data not available - - C-6

Data not available Quartet (q) Predicted ~274 CF₃

Note: Experimental ¹³C NMR data for 4-Chloro-2-(trifluoromethyl)pyrimidine is not readily

available in public spectral databases. Predicted values are based on the analysis of

structurally similar pyrimidine derivatives.

Table 3: ¹⁹F NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity Assignment

Data not available Singlet (s) CF₃

Note: Experimental ¹⁹F NMR data for 4-Chloro-2-(trifluoromethyl)pyrimidine is not readily

available in public spectral databases. The trifluoromethyl group is expected to appear as a

singlet in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift for trifluoromethyl groups

on pyrimidine rings can vary, but for similar structures, it often appears in the range of -60 to

-75 ppm relative to CFCl₃.

Table 4: Mass Spectrometry Data
m/z Ion Method

182.0 [M+H]⁺ Electrospray Ionization (ESI)

Molecular Weight: 182.53 g/mol [1]
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Table 5: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~3100-3000 Aromatic C-H stretch

~1600-1450 C=C and C=N ring stretching vibrations

~1350-1100 C-F stretching vibrations of CF₃ group (strong)

~850-750 C-Cl stretch

~800-600 C-H out-of-plane bending

Note: A specific peak list from an experimental IR spectrum is not publicly available. The

provided data represents expected absorption regions for the functional groups present in 4-
Chloro-2-(trifluoromethyl)pyrimidine based on typical values for substituted pyrimidines.

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectral data presented above. These protocols are based on standard laboratory practices for

the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A sample of 4-Chloro-2-(trifluoromethyl)pyrimidine (typically 5-10

mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The

solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz

NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Chemical shifts are

referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C and ¹⁹F NMR Spectroscopy: For ¹³C and ¹⁹F NMR, a more concentrated sample (20-50 mg)

in the same deuterated solvent is typically used. Spectra are acquired on a spectrometer

equipped with a broadband or fluorine-specific probe. For ¹³C NMR, proton broadband

decoupling is employed to simplify the spectrum to singlets for each unique carbon atom. For

¹⁹F NMR, the spectrum is typically acquired with proton decoupling. Chemical shifts for ¹⁹F
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NMR are referenced to an external standard, commonly trichlorofluoromethane (CFCl₃) at δ 0

ppm.

Mass Spectrometry (MS)
Mass spectral data is acquired using a mass spectrometer equipped with an electrospray

ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, at a low concentration (e.g., 10-100 µg/mL) and introduced into the ion source via

direct infusion or through a liquid chromatography (LC) system. The ESI source is operated in

positive ion mode to generate the protonated molecule [M+H]⁺. Typical ESI conditions include

a capillary voltage of 3-4 kV, a nebulizing gas flow of 1-2 L/min, and a drying gas temperature

of 200-300 °C. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range, for

instance, from 50 to 500 amu.

Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped

with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample is

placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded

over the mid-IR range, typically 4000-400 cm⁻¹. Data is collected by co-adding multiple scans

(e.g., 16 or 32) at a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty

ATR crystal is recorded prior to the sample measurement and automatically subtracted from

the sample spectrum.

Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 4-Chloro-2-
(trifluoromethyl)pyrimidine.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Logical Relationship of Spectral Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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